molecular formula C9H7NO2S B3022075 3-(Phenylsulfonyl)acrylonitrile CAS No. 64326-47-2

3-(Phenylsulfonyl)acrylonitrile

Cat. No.: B3022075
CAS No.: 64326-47-2
M. Wt: 193.22 g/mol
InChI Key: VYULCLGNLSTLFX-XBXARRHUSA-N
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Description

3-(Phenylsulfonyl)acrylonitrile: is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.23 g/mol . It is characterized by the presence of a phenylsulfonyl group attached to an acrylonitrile moiety. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Phenylsulfonyl)acrylonitrile can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Phenylsulfonyl)acrylonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-(Phenylsulfonyl)acrylonitrile exerts its effects involves interactions with various molecular targets. The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions, while the acrylonitrile moiety can undergo nucleophilic addition . These interactions can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

  • 3-(Phenylsulfonyl)propionitrile
  • 3-(Phenylsulfonyl)butyronitrile
  • 3-(Phenylsulfonyl)pentanenitrile

Comparison: 3-(Phenylsulfonyl)acrylonitrile is unique due to its specific structure, which combines a phenylsulfonyl group with an acrylonitrile moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the acrylonitrile group allows for unique nucleophilic addition reactions that are not possible with other phenylsulfonyl derivatives .

Properties

IUPAC Name

(E)-3-(benzenesulfonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULCLGNLSTLFX-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-51-7
Record name Acrylonitrile, 3-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenylsulfonyl)acrylonitrile
Reactant of Route 2
3-(Phenylsulfonyl)acrylonitrile

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